molecular formula C10H18ClNO4 B12100994 (s)-Boc-r-chloro-abu-ome

(s)-Boc-r-chloro-abu-ome

Cat. No.: B12100994
M. Wt: 251.71 g/mol
InChI Key: YOUNGZLTNAXINR-UHFFFAOYSA-N
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Description

(s)-Boc-r-chloro-abu-ome is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chiral center, and a chlorine atom, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Boc-r-chloro-abu-ome typically involves the protection of an amino acid derivative with a Boc group, followed by chlorination. One common method includes the use of (s)-2-amino-4-chlorobutanoic acid as a starting material. The amino group is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The chlorination step can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products, resulting in a high-quality final product.

Chemical Reactions Analysis

Types of Reactions

(s)-Boc-r-chloro-abu-ome undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Deprotection: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

(s)-Boc-r-chloro-abu-ome has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential as a building block in drug development and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-Boc-r-chloro-abu-ome involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group and the chlorine atom allows for selective binding and reactivity, which can modulate the activity of the target molecule. The pathways involved may include covalent modification, competitive inhibition, or allosteric regulation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (s)-Boc-r-chloro-ala-ome: Similar structure but with an alanine backbone.

    (s)-Boc-r-chloro-val-ome: Contains a valine backbone, offering different steric and electronic properties.

    (s)-Boc-r-chloro-leu-ome: Features a leucine backbone, providing unique reactivity and applications.

Uniqueness

(s)-Boc-r-chloro-abu-ome stands out due to its specific combination of a Boc-protected amino group, a chiral center, and a chlorine atom. This unique structure allows for selective reactions and applications that may not be achievable with other similar compounds. Its versatility in chemical synthesis and potential in various research fields make it a valuable compound for scientific exploration.

Properties

IUPAC Name

methyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUNGZLTNAXINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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